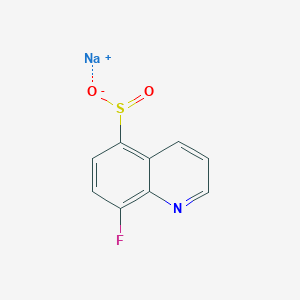
3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrrole compounds.
Applications De Recherche Scientifique
3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride
- 2-Amino-1-butyl-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylic acid ethyl ester
- 2-Amino-1-cyclohexyl-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylic acid ethyl ester
Uniqueness
3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt is unique due to its specific structural features and the presence of the potassium salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H5KN2O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
potassium;3-amino-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2.K/c6-3-1-2-7-4(3)5(8)9;/h1-2,7H,6H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
GSVWXXLVDQHAAW-UHFFFAOYSA-M |
SMILES canonique |
C1=CNC(=C1N)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)

![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)



![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)




![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)

